molecular formula C8H6BrClO2 B6323205 2-Bromo-6-chloro-3-methylbenzoic acid CAS No. 2091629-72-8

2-Bromo-6-chloro-3-methylbenzoic acid

Cat. No.: B6323205
CAS No.: 2091629-72-8
M. Wt: 249.49 g/mol
InChI Key: WISHSIJTQOOKAS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methylbenzoic acid is an organic compound with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-methylbenzoic acid typically involves the bromination and chlorination of 3-methylbenzoic acid. One common method includes the following steps :

  • Dissolve 3-methylbenzoic acid in acetic acid.
  • Slowly add a solution of bromine and chlorine to the mixture.
  • Stir the reaction mixture at room temperature until the desired product is formed.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Aryl or alkyl derivatives.

    Reduction Products: Alcohols.

    Esterification Products: Esters.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloro-3-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which enhances its reactivity and versatility in chemical reactions. This dual halogenation allows for more diverse substitution patterns and applications in various fields.

Properties

IUPAC Name

2-bromo-6-chloro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISHSIJTQOOKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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